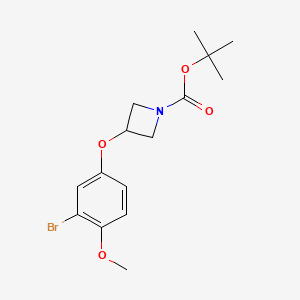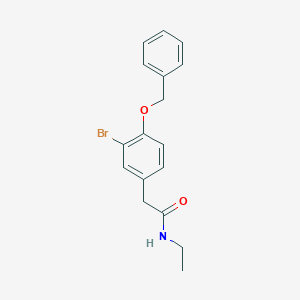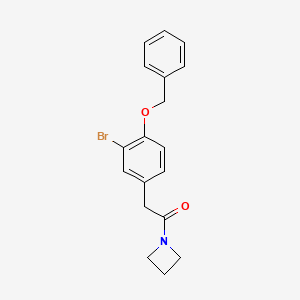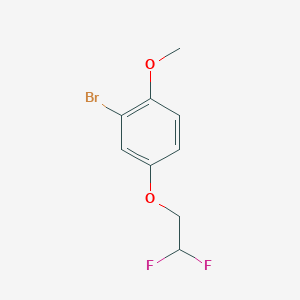
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a brominated methoxyphenyl group, and an azetidine ring
準備方法
The synthesis of tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate or similar reagents.
Bromination and methoxylation of the phenyl ring: These steps involve the use of brominating agents like N-bromosuccinimide (NBS) and methoxylation reagents such as sodium methoxide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The methoxy group and other functional groups can participate in oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium methoxide for methoxylation, and various acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the azetidine ring may interact with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(4-bromo-3-methoxyphenyl)azetidine-1-carboxylate: Similar structure but with different substitution pattern on the phenyl ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an azetidine ring.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Features a piperidine ring with bromomethyl and difluoro substitutions.
These compounds share some structural similarities but differ in their specific functional groups and ring systems, which can influence their reactivity and applications.
特性
IUPAC Name |
tert-butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-8-11(9-17)20-10-5-6-13(19-4)12(16)7-10/h5-7,11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULRQNYAGTVCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester](/img/structure/B8173300.png)











